Cas no 450336-47-7 (4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)

4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide structure
450336-47-7 structure
Product Name:4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:450336-47-7
MF:C18H12ClN5O7S
MW:477.835181236267
CID:6085601
PubChem ID:4277845
Update Time:2025-05-21

4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide
    • Benzamide, 4-chloro-N-[2,6-dihydro-2-(4-nitrophenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitro-
    • AKOS002097596
    • Oprea1_169113
    • 450336-47-7
    • HMS628G20
    • 4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
    • ChemDiv1_014584
    • F0541-0646
    • 4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • 4-chloro-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • EU-0062253
    • 4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • Inchi: 1S/C18H12ClN5O7S/c19-14-6-1-10(7-16(14)24(28)29)18(25)20-17-13-8-32(30,31)9-15(13)21-22(17)11-2-4-12(5-3-11)23(26)27/h1-7H,8-9H2,(H,20,25)
    • InChI Key: JNJXXUCWUWOSAX-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C([N+]([O-])=O)C=C2)N=C2CS(=O)(=O)CC2=1)(=O)C1=CC=C(Cl)C([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 477.0145966g/mol
  • Monoisotopic Mass: 477.0145966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 864
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 181Ų

Experimental Properties

  • Density: 1.79±0.1 g/cm3(Predicted)
  • Boiling Point: 699.0±55.0 °C(Predicted)
  • pka: 10.03±0.20(Predicted)

4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0541-0646-2μmol
4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
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4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide Related Literature

Additional information on 4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide

4-Chloro-3-Nitro-N-(2-(4-Nitrophenyl)-5,5-Dioxo-2H,4H,6H-5λ6-Thieno[3,4-c]Pyrazol-3-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No 450336-47-7, known as 4-chloro-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl)benzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide moiety substituted with chloro and nitro groups, as well as a thienopyrazole ring system. The presence of multiple functional groups makes this compound a valuable subject for research in medicinal chemistry and materials science.

Recent studies have highlighted the importance of thienopyrazole derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including enzymes and receptors. The benzamide group in this molecule is particularly interesting due to its role in enhancing bioavailability and stability. Furthermore, the nitro groups attached to both the benzene ring and the thienopyrazole system contribute to the compound's electronic properties and reactivity.

The synthesis of CAS No 450336-47-7 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported successful syntheses using coupling reactions and oxidations to construct the thienopyrazole core. The optimization of reaction conditions has been a focal point in recent studies to improve yield and purity. These advancements underscore the feasibility of scaling up production for potential commercial applications.

In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting inflammatory pathways. The chlorine substitution at the para position of the benzene ring enhances lipophilicity, which is crucial for crossing biological membranes. Additionally, the dioxo group on the thienopyrazole ring imparts rigidity to the molecule, potentially improving its binding affinity to target proteins.

Recent computational studies have provided insights into the molecular interactions of this compound with key biological targets. Molecular docking simulations suggest that the nitrophenyl group plays a critical role in hydrogen bonding and π-interactions with receptor sites. These findings align with experimental data showing moderate inhibitory activity against certain enzymes involved in inflammation and cancer.

The structural complexity of CAS No 450336-47-7 also makes it an intriguing candidate for materials science applications. Its aromatic system and heterocyclic core could contribute to unique electronic properties suitable for organic electronics or optoelectronic devices. Researchers are currently exploring its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials.

In conclusion, CAS No 450336-47-7, or 4-chloro-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl)benzamide, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and functional groups make it a valuable asset for both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in modern chemistry.

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